Glycylleucine
Overview
Description
Glycylleucine Description
Glycylleucine is a dipeptide composed of the amino acids glycine and leucine. It is a substrate for various proteolytic enzymes and has been studied in the context of its role in protein and peptide structures. Glycine, being the simplest of all amino acid residues, is known for its conformational freedom and is often found in turns within protein structures, while leucine is a hydrophobic amino acid that contributes to the structural integrity of proteins .
Synthesis Analysis
The synthesis of glycylleucine and its analogs has been a subject of research to understand its metabolism and biological role. For instance, glycyl dehydropeptides of leucine have been synthesized to study their enzymatic susceptibility and properties . Additionally, a non-hydrolyzable analogue of glycylleucine has been prepared, which contains a thiomethylene group substituted for the peptide linkage, showing a higher affinity for aminopeptidase M than glycylleucine itself .
Molecular Structure Analysis
The molecular structure of glycylleucine has been analyzed through various methods, including X-ray diffraction. The crystal structure of glycyl-L-alanine hydrochloride, a related compound, has been elucidated, providing insights into the peptide's conformation and the presence of water molecules in its crystalline form . Similarly, the structure of racemic dipeptide glycyl-DL-leucine at 120 K has been determined, revealing the presence of hydrogen bonds that contribute to a complex pattern .
Chemical Reactions Analysis
Glycylleucine and its analogs participate in various chemical reactions, particularly those involving proteolytic enzymes. The non-hydrolyzable analogue of glycylleucine acts as a competitive inhibitor of aminopeptidase M, conserving the charge and conformation of the parent compound while presenting a non-hydrolyzable linkage . This suggests that glycylleucine and its analogs can be used to design inhibitors that target proteolytic enzymes.
Physical and Chemical Properties Analysis
The physical and chemical properties of glycylleucine are influenced by its amino acid components. Glycine contributes to the flexibility and conformational diversity of the dipeptide, while leucine's hydrophobic nature affects its interaction with other molecules and its role in protein structures . The crystallographic studies of related compounds provide additional information on the peptide's physical properties, such as density and hydrogen bonding patterns .
Scientific Research Applications
1. Effects on Photosynthetic Capacity and Amino Acid Composition
- Summary of Application: Glycylleucine was used to investigate its effects on the growth, photosynthesis, chlorophyll fluorescence, Calvin cycle pathway, abaxial leaf burr morphology, endogenous hormones, and amino acid content in eggplant .
- Methods of Application: Different concentrations of exogenous glycine betaine (20, 40, and 60 mmol L−1) and cycloleucine (10, 20, and 40 mmol L−1), with 0 mmol L−1 as control, were used .
- Results: It was found that 40 mmol L−1 glycine betaine had the best effect on plant growth and development; it increased the fresh and dry weight of plants, increased the density of abaxial leaf hairs, increased the net photosynthetic rate and Calvin cycle key enzyme activity of leaves .
2. Volumetric and Solvation Properties in Aqueous Acetate Solutions
- Summary of Application: The study aimed to understand the volumetric properties of glycylleucine in various aqueous acetate solutions .
- Methods of Application: The densities of glycyl-glycine (diglycine) and glycyl-l-leucine, in water and in aqueous sodium acetate, potassium acetate, magnesium acetate and calcium acetate solutions, were measured at 298.15 K .
- Results: The results indicated that the peptide interactions are stronger with MgA/CaA than NaA/KA. Also, the data suggested that the peptide interactions are stronger with NaA than KA and with MgA than CaA .
3. Role on the Conformations of Glycyl-l-leucine Oligomers
- Summary of Application: The study aimed to understand the role of an l-leucine residue on the conformations of glycyl-l-leucine oligomers .
- Methods of Application: The study was conducted using infrared absorption and Raman scattering studies .
- Results: The specific results or outcomes of this study are not provided in the search results .
4. Role in Promoting the Formation of Mixed-Species Biofilms
- Summary of Application: The study aimed to understand the role of Bifidobacterium longum in promoting the formation of mixed-species biofilms. It was found that the metabolism of autoinducer peptides (proliylglycine and glycylleucine) can promote the formation of biofilms, both mono- and mixed-species biofilms composed of B. longum .
- Methods of Application: The study was conducted using transcriptomics and metabolomics .
- Results: The results showed that the increase in amino acid and purine content could promote biofilm formation .
5. Role in Metabolomics Biotechnology
- Summary of Application: Glycylleucine, as a metabolite, plays a role in metabolomics biotechnology. Metabolomics is an important method for studying modern life sciences and is closely related to the latest developments in science and technology .
- Methods of Application: Techniques involved in metabolomics methods include nuclear magnetic resonance, mass spectrometry (MS), and chromatography .
- Results: The application of metabolomics has provided a new approach to exploring the pathogenesis of human disease .
6. Role in Photosynthetic Capacity and Amino Acid Composition
- Summary of Application: Glycylleucine was used to investigate its effects on photosynthetic capacity, amino acid composition, and hormone metabolism in Solanum melongena L .
- Methods of Application: Different concentrations of exogenous glycine betaine (20, 40, and 60 mmol L−1) and cycloleucine (10, 20, and 40 mmol L−1), with 0 mmol L−1 as control, were used .
- Results: It was found that 40 mmol L−1 glycine betaine had the best effect on plant growth and development; it increased the fresh and dry weight of plants, increased the density of abaxial leaf hairs, increased the net photosynthetic rate and Calvin cycle key enzyme activity of leaves .
properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEXFJVMVGETOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862449 | |
Record name | Glycylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycylleucine | |
CAS RN |
688-14-2, 688-13-1, 869-19-2 | |
Record name | Glycylleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=688-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Glycyl-DL-leucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC522707 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522707 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycylleucine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83257 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-glycyl-DL-leucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.639 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.